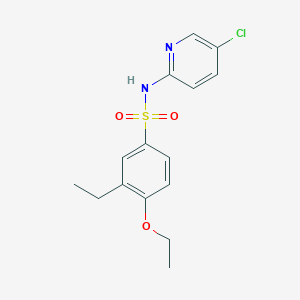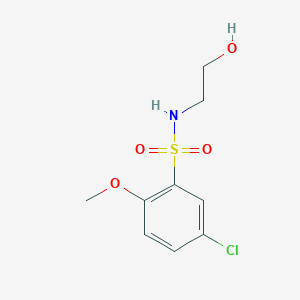
1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane, also known as BES-Azepine, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane involves the inhibition of the protein-protein interaction between CBP and p300. This interaction is mediated by a specific domain in CBP and p300 known as the KIX domain. 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane binds to the KIX domain of CBP and p300, preventing the interaction between the two proteins. This leads to a decrease in the expression of genes that are regulated by CBP and p300, which has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of the CBP-p300 interaction by 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane in lab experiments is its specificity for the CBP-p300 interaction. This allows for the selective inhibition of gene expression regulated by CBP and p300. However, one limitation of using 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane. One direction is the optimization of the synthesis method to increase the yield and purity of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane. Another direction is the development of more soluble analogs of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane for use in aqueous solutions. Further research is also needed to explore the potential therapeutic applications of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane in various diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane. This synthesis method has been optimized to produce high yields of pure 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane.
Applications De Recherche Scientifique
1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has been studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factors CBP and p300. This interaction is important for the regulation of gene expression and has been implicated in various diseases such as cancer and neurodegenerative disorders. 1-(4-Bromo-3-ethoxybenzenesulfonyl)azepane has been shown to inhibit this interaction in vitro and in vivo, making it a promising candidate for further research in this area.
Propriétés
Formule moléculaire |
C14H20BrNO3S |
|---|---|
Poids moléculaire |
362.28 g/mol |
Nom IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H20BrNO3S/c1-2-19-14-11-12(7-8-13(14)15)20(17,18)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3 |
Clé InChI |
RLTOKYSTIUPURC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)



![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)